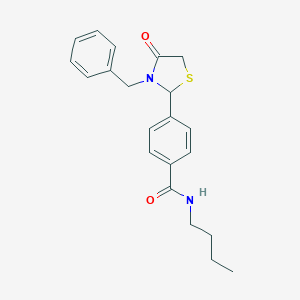

![molecular formula C17H17Cl2NO2S B296934 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B296934.png)

2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide, also known as DAS181, is a small molecule therapeutic agent with antiviral properties. It was originally developed as a treatment for influenza, but has since shown promise in treating other viral infections. In

Wissenschaftliche Forschungsanwendungen

2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has been extensively studied for its antiviral properties. It has been shown to be effective against a wide range of viruses, including influenza, parainfluenza, respiratory syncytial virus, and coronavirus. 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide works by cleaving sialic acid receptors on the surface of host cells, which prevents viral attachment and entry into the cell. This mechanism of action makes 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide a promising therapeutic agent for the treatment of viral infections.

Wirkmechanismus

2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide works by cleaving sialic acid receptors on the surface of host cells. Sialic acid is a molecule found on the surface of many cells in the body, including those in the respiratory tract. Viruses use sialic acid receptors to attach to and enter host cells. By cleaving these receptors, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide prevents viral attachment and entry into the cell. This mechanism of action is unique among antiviral agents and makes 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide a promising therapeutic agent for the treatment of viral infections.

Biochemical and Physiological Effects:

2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has been shown to be well-tolerated in both animal and human studies. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 2 hours of administration. 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is primarily metabolized in the liver and excreted in the urine. In animal studies, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has been shown to reduce viral replication and improve survival rates in infected animals. In human studies, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has been shown to be effective in reducing viral shedding and symptoms in patients with influenza.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, which makes it a promising therapeutic agent for the treatment of viral infections. Another advantage of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is its unique mechanism of action, which makes it less likely to develop resistance compared to other antiviral agents. However, there are also some limitations to using 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide in lab experiments. One limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Another limitation is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.

Zukünftige Richtungen

There are several future directions for the research and development of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide. One direction is to further investigate its effectiveness against other viral infections, such as herpesviruses and adenoviruses. Another direction is to explore the use of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide in combination with other antiviral agents to enhance its effectiveness. Additionally, there is potential for the use of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide in the prevention of viral infections, such as in high-risk populations during flu season. Overall, the unique mechanism of action and broad-spectrum antiviral activity of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide make it a promising therapeutic agent for the treatment of viral infections, with potential applications in both clinical and preventative settings.

Conclusion:

In conclusion, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a small molecule therapeutic agent with broad-spectrum antiviral activity. Its unique mechanism of action makes it a promising therapeutic agent for the treatment of viral infections. Although there are some limitations to using 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide in lab experiments, there are also many potential future directions for its research and development. Overall, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has the potential to be a valuable tool in the fight against viral infections.

Synthesemethoden

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves several steps. First, 2,6-dichlorobenzyl chloride is reacted with sodium sulfide to form 2,6-dichlorobenzyl sulfide. This compound is then reacted with N-(2-ethoxyphenyl)acetamide in the presence of a catalyst to form 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide. The overall yield of this synthesis method is approximately 25%.

Eigenschaften

Molekularformel |

C17H17Cl2NO2S |

|---|---|

Molekulargewicht |

370.3 g/mol |

IUPAC-Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(2-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C17H17Cl2NO2S/c1-2-22-16-9-4-3-8-15(16)20-17(21)11-23-10-12-13(18)6-5-7-14(12)19/h3-9H,2,10-11H2,1H3,(H,20,21) |

InChI-Schlüssel |

DKFSQTPAVWCISS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)CSCC2=C(C=CC=C2Cl)Cl |

Kanonische SMILES |

CCOC1=CC=CC=C1NC(=O)CSCC2=C(C=CC=C2Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B296852.png)

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B296853.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296855.png)

![N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B296857.png)

![2-[({5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296858.png)

![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B296863.png)

![2-[2,5-dichloro(methylsulfonyl)anilino]-N-mesitylacetamide](/img/structure/B296865.png)

![Methyl 4-({4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoyl}amino)benzoate](/img/structure/B296867.png)

![N-[4-(acetylamino)phenyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296869.png)

![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-{2-[(1-phenylethyl)carbamoyl]phenyl}benzamide](/img/structure/B296870.png)

![2-({[4-ethoxy(methylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296873.png)

![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B296874.png)